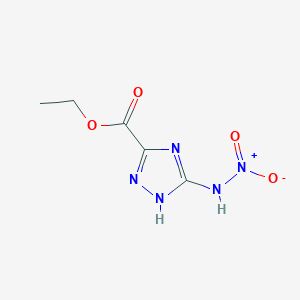![molecular formula C21H18BrN3O2 B11552179 (3E)-N-(4-bromophenyl)-3-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11552179.png)
(3E)-N-(4-bromophenyl)-3-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound that features a bromophenyl group, a naphthalenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl group to introduce the bromine atom. This is followed by the formation of the butanamide backbone through a series of condensation reactions. The naphthalenyl group is then introduced via a formylation reaction, and the final product is obtained through an imination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to consider the cost-effectiveness and environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in drug discovery and development.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (3E)-N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to form stable interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3E)-N-(4-CHLOROPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE: Similar structure but with a chlorine atom instead of bromine.
(3E)-N-(4-FLUOROPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (3E)-N-(4-BROMOPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE makes it unique compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions with molecular targets, potentially leading to distinct biological activities.
Properties
Molecular Formula |
C21H18BrN3O2 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H18BrN3O2/c1-14(13-20(26)23-17-11-9-16(22)10-12-17)24-25-21(27)19-8-4-6-15-5-2-3-7-18(15)19/h2-12H,13H2,1H3,(H,23,26)(H,25,27)/b24-14+ |
InChI Key |
FWNIJHXSNFAMIL-ZVHZXABRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/CC(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11552108.png)
![1-[(E)-{[4-(acetylamino)phenyl]imino}methyl]naphthalen-2-yl naphthalene-1-carboxylate](/img/structure/B11552127.png)

![N-{3-[(1E)-1-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B11552132.png)
![2-(3,4-dimethylphenoxy)-N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}acetohydrazide](/img/structure/B11552140.png)
![2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11552147.png)
![2-[(2-Hydroxy-5-methoxybenzylidene)amino]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B11552154.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11552155.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11552161.png)
![N-(4-bromophenyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11552162.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B11552164.png)
![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11552175.png)
![N-(2-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11552182.png)
